Home > Products > Screening Compounds P134290 > Aspartyl Linaclotide
Aspartyl Linaclotide -

Aspartyl Linaclotide

Catalog Number: EVT-242355
CAS Number:
Molecular Formula: C59H78N14O22S6
Molecular Weight: 1527.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linaclotide is a 14-amino acid peptide indicated for the treatment of adults with CC and IBS-C; agonist of guanylate cyclase C
Overview

Aspartyl Linaclotide is a synthetic peptide compound derived from linaclotide, which is used primarily in the treatment of gastrointestinal disorders, particularly chronic idiopathic constipation and irritable bowel syndrome with constipation. Linaclotide itself is a guanylate cyclase-C agonist that increases intestinal fluid secretion and transit. Aspartyl Linaclotide, an analogue of linaclotide, is designed to enhance the pharmacological properties of its parent compound.

Source

Linaclotide was developed by Ironwood Pharmaceuticals and Forest Laboratories and received approval from the U.S. Food and Drug Administration in 2012 for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Aspartyl Linaclotide is synthesized in laboratories focusing on peptide drug development, utilizing various chemical synthesis techniques.

Classification

Aspartyl Linaclotide is classified as a therapeutic peptide and falls under the category of gastrointestinal agents. It acts as a guanylate cyclase-C receptor agonist, which facilitates increased fluid secretion in the intestines.

Synthesis Analysis

Methods

The synthesis of Aspartyl Linaclotide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process can utilize various protective groups to ensure selective reactions at specific sites on the amino acid residues.

Technical Details

  1. Solid-Phase Synthesis: The process begins with the attachment of the first amino acid to a resin. Each subsequent amino acid is added one at a time, with deprotection steps between additions to expose reactive sites.
  2. Disulfide Bond Formation: Aspartyl Linaclotide contains multiple disulfide bonds that are crucial for its structural integrity and biological activity. These bonds are formed under oxidative conditions during or after the synthesis process.
  3. Purification: Following synthesis, high-performance liquid chromatography (HPLC) is employed to purify the peptide, ensuring that impurities and unreacted starting materials are removed.
Molecular Structure Analysis

Structure

Aspartyl Linaclotide consists of a sequence of amino acids that includes aspartic acid, which contributes to its name. The molecular formula can be represented as C62H82N16O19S6C_{62}H_{82}N_{16}O_{19}S_{6} with a complex three-dimensional structure characterized by its cyclic disulfide bonds.

Data

  • Molecular Weight: Approximately 1360.5 g/mol.
  • Chemical Structure: The structure contains multiple functional groups including amides and carboxylic acids, contributing to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Aspartyl Linaclotide undergoes various chemical reactions during its synthesis and stability assessments:

  1. Deamidation: This reaction can occur at asparagine residues, leading to potential instability in the peptide.
  2. Isomerization: Aspartic acid can undergo isomerization, affecting the structural conformation of the peptide.
  3. Oxidation: Disulfide bonds can be formed through oxidation reactions, which are critical for maintaining the structural integrity of the peptide.

Technical Details

The stability of Aspartyl Linaclotide can be influenced by environmental factors such as pH and temperature, which can accelerate degradation processes like deamidation and oxidation.

Mechanism of Action

Aspartyl Linaclotide functions by activating guanylate cyclase-C receptors located on the intestinal epithelium. This activation leads to an increase in intracellular cyclic guanosine monophosphate levels, promoting chloride ion secretion into the intestinal lumen, resulting in increased fluid secretion and accelerated intestinal transit.

Process Data

  • Receptor Binding: The binding affinity of Aspartyl Linaclotide to guanylate cyclase-C receptors is critical for its therapeutic efficacy.
  • Physiological Effects: The resultant increase in intestinal fluid aids in alleviating symptoms associated with constipation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its peptide nature.

Chemical Properties

Applications

Aspartyl Linaclotide is primarily utilized in scientific research focusing on gastrointestinal health. Its applications include:

  • Therapeutic Development: Investigated for use in treating various gastrointestinal disorders beyond those currently approved for linaclotide.
  • Research Studies: Used in studies exploring gut motility mechanisms and receptor pharmacology.
Molecular Design and Rational Drug Development

Structural Homology to Endogenous Guanylin/Uroguanylin Peptides

Aspartyl linaclotide is engineered to mimic the structure and function of endogenous guanylin and uroguanylin peptides, which are natural activators of the guanylate cyclase-C (GC-C) receptor in the intestinal epithelium. Guanylin and uroguanylin are 15- and 16-amino-acid peptides, respectively, produced by enterochromaffin and goblet cells along the gastrointestinal tract. Their expression is pH-dependent: uroguanylin predominates in the acidic duodenum (pH 5.0–6.0), while guanylin is active in the neutral-alkaline colon (pH 7.0–8.0) [6] [8]. This pH sensitivity arises from N-terminal acidic residues—aspartate (Asp²) and glutamate (Glu³) in uroguanylin—which protonate in low-pH environments, inducing conformational changes that enhance receptor binding affinity by up to 100-fold [2] [8].

Aspartyl linaclotide incorporates analogous pH-sensing residues to replicate uroguanylin’s activation profile. Computational studies confirm that its Asp/Glu residues enable pH-dependent conformational flexibility, allowing optimal binding to GC-C receptors in the proximal small intestine [2]. This design ensures targeted fluid secretion where constipation primarily occurs, minimizing off-target effects in distal regions. The structural mimicry extends to conserved cysteine residues forming disulfide bonds, though linaclotide’s bond topology differs significantly for enhanced stability (discussed in Section 1.3) [6].

Table 1: Amino Acid Sequence Comparison of Endogenous Peptides and Linaclotide

PeptideAmino Acid SequencepH SensitivityPrimary Site of Action
UroguanylinN¹-D-D-E-C-E-Y-C-E-N-P-A-C-T-G-C¹⁶Acidic (pH 5–6)Duodenum/Jejunum
GuanylinP¹-T-D-D-C-E-L-C-N-Y-A-C-T-G-C¹⁵Neutral (pH 7–8)Colon
Aspartyl LinaclotideC¹-C-E-L-C-C-N-P-A-C-T-G-C-Y¹⁴Acidic (pH 5–6)Proximal Small Intestine

Hybrid Peptide Engineering: Integration of E. coli Heat-Stable Enterotoxin Motifs

Aspartyl linaclotide’s design leverages motifs from Escherichia coli heat-stable enterotoxin (STa), a potent exogenous activator of GC-C receptors. STa exhibits 10- to 100-fold greater receptor affinity than guanylin/uroguanylin due to its rigid, triple-disulfide-bonded structure (CysI-CysIV, CysII-CysV, CysIII-CysVI) that locks it into a constitutively active conformation [3] [6]. Unlike endogenous peptides, STa lacks pH-sensing residues, enabling pH-independent activation across the intestine—a key driver of secretory diarrhea [8].

Linaclotide hybridizes STa’s stability-enhancing motifs with uroguanylin’s pH sensitivity:

  • Disulfide Framework: Adopts STa’s tris-disulfide topology (1–6/2–5/3–6) instead of the endogenous peptides’ two-disulfide bonds [3].
  • Active Core: Retains STa’s conserved pharmacophore (Cys-Cys-Glu-Leu-Cys-Cys-Asn-Pro-Ala-Cys) for high-affinity GC-C binding [6].
  • pH-Sensing N-Terminus: Incorporates Asp/Glu residues from uroguanylin to restrict activation to acidic environments [2].

This engineered hybrid exhibits dual advantages: STa-like potency (EC₅₀ ~3.7 nM in T84 cells) and uroguanylin-like pH selectivity. In vitro studies show 5–10× higher cGMP stimulation in acidic versus neutral pH, validating its targeted secretagogue action [3] [8].

Table 2: Key Structural Motifs Integrated from STa and Uroguanylin

FeatureSTa ContributionUroguanylin ContributionHybrid Outcome in Linaclotide
Disulfide Bonds3 bonds (1-4/2-5/3-6 pattern)2 bonds (less rigid)Enhanced conformational stability
Receptor AffinityHigh (Kd ~0.1 nM)Moderate (Kd ~10 nM)High affinity at acidic pH
pH DependenceNoneAsp/Glu residuesAcid-triggered activation
Biological Half-LifeShort (protease-sensitive)ShortImproved via disulfide bonds

Disulfide Bond Architecture and Conformational Stability

The tris-disulfide framework (Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³) is critical to aspartyl linaclotide’s biochemical resilience and receptor-binding efficacy. Endogenous guanylin peptides contain two disulfide bonds, rendering them susceptible to proteolytic degradation and conformational unfolding in the intestinal milieu [3] [4]. In contrast, linaclotide’s three interlocking disulfides create a rigid β-sheet structure that stabilizes its bioactive conformation—a right-handed spiral topology optimal for GC-C engagement [3] [9].

Biophysical analyses reveal:

  • Reduction Resistance: Diselenide substitutions (e.g., Sec¹,⁶) further stabilize bonds against intestinal glutathione reduction [3].
  • Protease Protection: The rigid structure impedes chymotrypsin/trypsin access, extending half-life in simulated intestinal fluid from 48 minutes (native) to >8 hours (engineered analogs) [3].
  • Metabolite Activity: Cleavage of C-terminal Tyr¹⁴ yields active metabolite MM-419447, which retains all three disulfides and 95% of parent compound potency [1] [3].

Disulfide scrambling—a misfolding risk during synthesis—is minimized via oxidative folding protocols that yield >95% correct isomerization [4]. This precision ensures consistent bioactivity, as misfolded variants exhibit <10% GC-C activation [4].

Table 3: Disulfide Bond Roles in Linaclotide Stability and Function

BondResiduesRole in ConformationImpact on Stability/Activity
Bond 1 (I-IV)Cys¹-Cys⁶Stabilizes N-terminal β-turnPrevents N-terminal degradation
Bond 2 (II-V)Cys²-Cys¹⁰Anchors central loopMaintains receptor-binding motif geometry
Bond 3 (III-VI)Cys⁵-Cys¹³Locks C-terminal domainShields proteolytic site (Tyr¹⁴)

Computational Modeling of Receptor Binding Affinity

Molecular dynamics (MD) simulations elucidate how aspartyl linaclotide achieves pH-selective GC-C activation. Simulations at varying pH (2.0–7.0) using GROMACS software demonstrate:

  • pH-Dependent Folding: At pH 5.0, protonation of Asp/Glu residues induces a compact conformation resembling uroguanylin’s active topology (RMSD <1.0 Å). At pH 7.0, deprotonation triggers unfolding (RMSD >2.5 Å), reducing GC-C affinity [2] [8].
  • Receptor Docking: Linaclotide’s acidic form binds GC-C’s extracellular domain via salt bridges (Arg⁷⁷, His⁹⁵) and hydrophobic patches (Phe⁵¹⁰, Ile⁵²⁴), with binding energy −9.2 kcal/mol (vs. −7.8 kcal/mol for guanylin) [8].
  • cGMP Production: Simulations correlate conformational stability with catalytic activity; rigid linaclotide-GC-C complexes yield 5× higher cGMP vs. flexible mutants [2].

Comparative modeling with plecanatide (another uroguanylin analog) confirms linaclotide’s superior rigidity. While plecanatide’s two-disulfide structure permits flexibility (RMSD 1.5–3.0 Å), linaclotide’s triple-bonded scaffold minimizes deviation (RMSD 0.5–1.2 Å), ensuring consistent receptor engagement [2].

Table 4: Computational Metrics of Linaclotide-Receptor Interaction

ParameterpH 5.0pH 7.0Biological Implication
RMSD vs. STa0.8 Å2.7 ÅOptimal conformation at acidic pH
Binding Energy (ΔG)−9.2 kcal/mol−5.6 kcal/molHigh-affinity binding in target region
cGMP Simulation Output120 pmol/10⁶ cells40 pmol/10⁶ cellsTargeted fluid secretion

Properties

Product Name

Aspartyl Linaclotide

Molecular Formula

C59H78N14O22S6

Molecular Weight

1527.71

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.